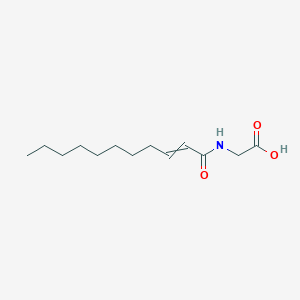
N-Undec-2-enoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undec-2-enoylglycine is a chemical compound with the molecular formula C13H23NO3. It is also known as undecylenoyl glycine. This compound is characterized by the presence of an unsaturated fatty acid chain attached to a glycine molecule. It has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Undec-2-enoylglycine can be synthesized through the reaction of undecylenic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of undecylenic acid and the amino group of glycine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Undec-2-enoylglycine undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
N-Undec-2-enoylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Mécanisme D'action
The mechanism of action of N-Undec-2-enoylglycine involves its interaction with cellular membranes. The unsaturated fatty acid chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the glycine moiety can interact with proteins and enzymes, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Undecylenic acid: Shares the same fatty acid chain but lacks the glycine moiety.
Undecylenoyl phenylalanine: Similar structure but with phenylalanine instead of glycine.
Undecenoic acid: Another unsaturated fatty acid with similar properties.
Uniqueness: N-Undec-2-enoylglycine is unique due to the presence of both an unsaturated fatty acid chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
Propriétés
Numéro CAS |
192067-84-8 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-(undec-2-enoylamino)acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h9-10H,2-8,11H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
LGTBSXHYVAETTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
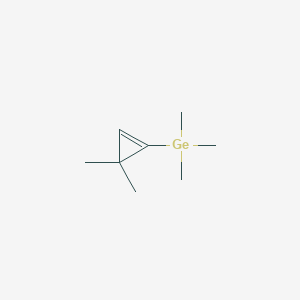
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
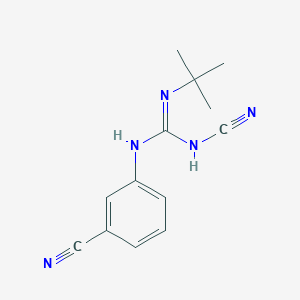

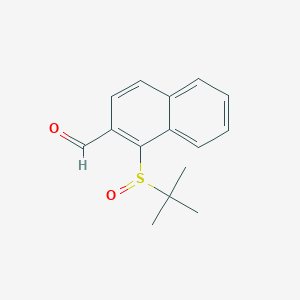
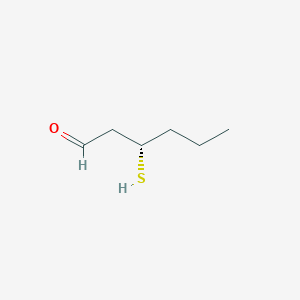
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

